Cas no 1257856-83-9 (4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1257856-83-9x500.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylicacid
- DTXSID80744859
- 1257856-83-9
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- MDL: MFCD17215792
- インチ: InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11)
- InChIKey: GGQHIBNHLHZIJW-UHFFFAOYSA-N
- SMILES: C1=C(C(=O)O)NC2=NC=NC(=C12)N
計算された属性
- 精确分子量: 178.04907545g/mol
- 同位素质量: 178.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 105Ų
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152373-1g |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1257856-83-9 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM152373-1g |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1257856-83-9 | 95% | 1g |
$729 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672410-1g |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
1257856-83-9 | 98% | 1g |
¥7889.00 | 2024-08-09 |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidに関する追加情報
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid: A Comprehensive Overview
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, also known by its CAS registry number 1257856-83-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic structures with unique properties that make them valuable in drug discovery and development. The molecule's structure consists of a pyrrolo[2,3-d]pyrimidine ring system with an amino group at position 4 and a carboxylic acid group at position 6. These functional groups contribute to the compound's chemical reactivity and biological activity.
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves a series of intricate organic reactions. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate the reaction process while maintaining high product quality. This method not only enhances efficiency but also aligns with the growing trend toward sustainable and green chemistry practices.
The biological activity of this compound has been extensively studied, particularly in the context of its potential as a therapeutic agent. Research has demonstrated that 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibits potent inhibitory effects on various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as a candidate for anti-cancer drug development.
In addition to its enzymatic activity, this compound has also shown promise in modulating cellular signaling pathways. For example, it has been found to interact with the Wnt/β-catenin pathway, which is implicated in numerous pathological conditions, including cancer and inflammatory diseases. The ability to target such critical pathways makes 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid a versatile tool in both basic research and applied drug discovery.
The structural versatility of this compound also lends itself to further chemical modifications. Researchers have explored the impact of substituent variations on its biological activity. For instance, introducing electron-withdrawing groups at specific positions has been shown to enhance its binding affinity to target proteins. These studies not only deepen our understanding of structure-activity relationships but also pave the way for the development of more potent derivatives.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that experimental results are reliable and reproducible.
In conclusion, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, with its unique chemical structure and diverse biological activities, represents a significant advancement in the field of medicinal chemistry. Its potential applications span across various therapeutic areas, making it a subject of continued research interest. As ongoing studies uncover new facets of its properties and mechanisms of action, this compound is poised to play an increasingly important role in drug development and disease treatment.
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